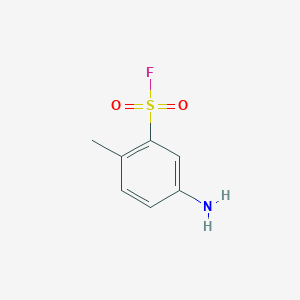

5-Amino-2-methylbenzene-1-sulfonyl fluoride

Description

5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 445-06-7) is a sulfonyl fluoride derivative with a molecular formula of C₇H₈FNO₂S and a molecular weight of 201.21 g/mol. This compound features a methyl group at the 2-position and an amino group at the 5-position of the benzene ring, with a sulfonyl fluoride (-SO₂F) functional group at the 1-position. Sulfonyl fluorides are widely recognized for their stability compared to sulfonyl chlorides, making them valuable in medicinal chemistry and bioconjugation applications due to their selective reactivity with nucleophiles like thiols and amines .

Commercial availability of this compound is noted, with suppliers typically offering it at 95% purity and in stock for research or industrial use .

Properties

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-06-7 | |

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Nitrotoluene Derivatives

The synthesis begins with paranitrotoluene (4-nitrotoluene), which undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in an organic solvent such as chlorobenzene or dichloromethane. This step introduces a sulfonyl chloride group at the ortho position relative to the methyl group, forming 2-methyl-5-nitrobenzenesulfonyl chloride (Table 1).

Table 1: Sulfonation Conditions for 2-Methyl-5-nitrobenzenesulfonyl Chloride

| Parameter | Details |

|---|---|

| Starting material | Paranitrotoluene (4-nitrotoluene) |

| Sulfonating agent | Chlorosulfonic acid (1.2–1.5 equiv) |

| Solvent | Chlorobenzene, dichloromethane, or chloroform |

| Temperature | 100–150°C |

| Reaction time | 2–4 hours |

| Yield | 70–85% |

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and a Lewis acid catalyst. The nitro group directs sulfonation to the meta position, resulting in a regioselective product. Post-reaction workup involves washing with water to remove excess acid, followed by organic phase concentration to isolate the sulfonyl chloride.

Fluorination of Sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is converted to the corresponding fluoride using potassium bifluoride (KHF₂) under mechanochemical conditions. This solvent-free approach involves ball milling the chloride with KHF₂ and acetic acid (AcOH) at ambient temperature for 90 minutes, yielding 2-methyl-5-nitrobenzenesulfonyl fluoride (Table 2).

Table 2: Mechanochemical Fluorination Parameters

| Parameter | Details |

|---|---|

| Substrate | 2-Methyl-5-nitrobenzenesulfonyl chloride |

| Fluorinating agent | KHF₂ (2.6 equiv) |

| Additive | AcOH (2.6 equiv) |

| Equipment | Mixer mill (30 Hz frequency) |

| Reaction time | 90 minutes |

| Yield | 78–85% |

This method eliminates the need for hazardous hydrogen fluoride (HF) gas and reduces solvent waste, aligning with green chemistry principles. The mechanochemical activation enhances reaction efficiency by promoting solid-state interactions between reagents.

Reduction of Nitro Group to Amine

The final step involves catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure. Reaction conditions include 0.1–2.0 MPa H₂ and 50–80°C for 3–24 hours, yielding 5-amino-2-methylbenzenesulfonyl fluoride (Table 3).

Table 3: Hydrogenation Conditions for Nitro Reduction

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C (0.1–0.5 wt%) |

| Solvent | Methanol, ethanol, or ethyl acetate |

| Pressure | 0.1–2.0 MPa H₂ |

| Temperature | 50–80°C |

| Yield | 90–95% |

The reduction proceeds via intermediate hydroxylamine and imine species, ultimately forming the primary amine. Excess ammonia (NH₃) in the reaction medium prevents over-reduction to hydroxylamine byproducts.

Mechanochemical Fluorination Approach

Recent advances in sustainable chemistry have enabled the direct synthesis of sulfonyl fluorides from sulfur(VI) precursors under solvent-free conditions.

Synthesis of Sulfonyl Imidazole Precursor

A sulfonyl imidazole intermediate is prepared by reacting 2-methyl-5-nitrobenzenesulfonic acid with 2-methylimidazole in the presence of a coupling agent such as thionyl chloride (SOCl₂). This forms 2-methyl-5-nitrobenzenesulfonyl imidazole , a stable precursor amenable to fluorination.

Solvent-Free Fluorination Using KHF₂

The imidazole precursor is combined with KHF₂ and AcOH in a mixer mill, where mechanical energy from grinding beads facilitates fluorine exchange (Figure 1). This method achieves 2-methyl-5-nitrobenzenesulfonyl fluoride in 75–80% yield within 90 minutes, significantly faster than solution-phase reactions.

Figure 1: Mechanochemical Fluorination Pathway

$$

\text{Sulfonyl imidazole} + \text{KHF}_2 \xrightarrow{\text{AcOH, ball milling}} \text{Sulfonyl fluoride} + \text{2-methylimidazole}

$$

Advantages Over Traditional Methods

- Reduced solvent consumption : Eliminates need for volatile organic solvents.

- Shorter reaction times : 90 minutes vs. 12–24 hours for solution-phase fluorination.

- Lower energy input : Ambient temperature conditions vs. heated reflux.

- Simplified purification : Products are isolated via silica plug filtration with minimal solvent.

Alternative Preparation Methods

Direct Sulfonylation with Fluorine Sources

Direct introduction of the sulfonyl fluoride group is challenging due to the low electrophilicity of fluorine. However, sulfur tetrafluoride (SF₄) has been used to convert sulfonic acids directly to sulfonyl fluorides at elevated temperatures (150–200°C). For example, 2-methyl-5-nitrobenzenesulfonic acid reacts with SF₄ to yield the sulfonyl fluoride in 60–65% yield. This method is limited by SF₄’s toxicity and corrosivity.

Hydrofluoric Acid-Based Fluorination

Classical fluorination employs anhydrous HF to displace chloride from sulfonyl chlorides. While effective (yields: 85–90%), HF’s extreme toxicity and equipment corrosion issues make this method unsuitable for large-scale applications.

Comparative Analysis of Preparation Methods

Table 4: Comparison of Key Synthetic Routes

| Method | Yield (%) | Reaction Time | Safety Concerns | Scalability |

|---|---|---|---|---|

| Traditional route | 70–85 | 6–8 hours | Moderate | High |

| Mechanochemical | 75–80 | 1.5 hours | Low | Medium |

| SF₄ direct fluorination | 60–65 | 4–6 hours | High | Low |

| HF-based fluorination | 85–90 | 3–5 hours | Extreme | Low |

The mechanochemical approach offers the best balance of efficiency and safety, though scalability remains a challenge. Traditional methods remain preferred for industrial production due to established infrastructure and higher yields.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl fluoride group with a nucleophile, such as an amine or alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed:

Nucleophilic Aromatic Substitution: The major products are the corresponding substituted aromatic compounds.

Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

5-Amino-2-methylbenzene-1-sulfonyl fluoride serves as a critical intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of sulfonamides and other derivatives through reactions with amines and alcohols.

Synthetic Pathways

- Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be substituted by various nucleophiles, facilitating the formation of diverse compounds.

- Amide Bond Formation : The compound can participate in amide coupling reactions, which are crucial for synthesizing pharmaceuticals.

Table 1: Synthetic Applications of this compound

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Sulfonamides | 70-85 |

| Amide Bond Formation | Various Amides | 65-80 |

| Coupling with Alcohols | Alkyl Sulfonamides | 60-75 |

Biochemical Research

In biochemical research, this compound is recognized for its ability to inhibit specific enzymes. The sulfonyl fluoride moiety interacts covalently with serine and cysteine residues in proteins, making it a valuable tool for studying enzyme mechanisms.

Enzyme Inhibition Studies

- Protease Inhibitors : The compound has been used to study serine proteases, providing insights into their catalytic mechanisms.

- Target Identification : It aids in identifying active sites on enzymes by covalently modifying key residues.

Case Study: Inhibition of Serine Proteases

Research has shown that this compound effectively inhibits serine proteases such as trypsin and chymotrypsin. The IC50 values for these interactions were determined to be in the low micromolar range, demonstrating its potency as an inhibitor .

Chemical Biology

In the realm of chemical biology, sulfonyl fluorides are employed as reactive probes to map enzyme binding sites and assess protein functions. Their electrophilic nature allows them to selectively modify nucleophilic residues within proteins.

Applications in Chemical Biology

- Covalent Labeling : Used for labeling proteins to study their interactions and dynamics.

- Mapping Protein Interactions : Enables researchers to identify and validate protein-protein interactions through selective modification.

Table 2: Applications in Chemical Biology

| Application Type | Description | Impact |

|---|---|---|

| Covalent Labeling | Targeting nucleophilic residues | Enhanced understanding of protein dynamics |

| Protein Interaction Mapping | Identifying binding partners | Insights into cellular signaling pathways |

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzene-1-sulfonyl fluoride involves the inhibition of specific enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to the formation of a stable covalent bond and inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-Amino-2-methylbenzene-1-sulfonyl fluoride | 445-06-7 | C₇H₈FNO₂S | -CH₃ (2), -NH₂ (5) | -SO₂F (1) | 201.21 |

| 5-Amino-2-ethylbenzene-1-sulfonamide | 1094938-11-0 | C₈H₁₂N₂O₂S | -CH₂CH₃ (2), -NH₂ (5) | -SO₂NH₂ (1) | 200.26 |

| 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride | 66264-54-8 | C₈H₇ClO₄S | -COCH₃ (5), -OH (2) | -SO₂Cl (1) | 234.66 |

Key Observations :

- The acetyl (-COCH₃) and hydroxy (-OH) groups in 5-acetyl-2-hydroxybenzene-1-sulfonyl chloride introduce electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride group .

- Functional Group Reactivity :

- Sulfonyl fluoride (-SO₂F) : Exhibits moderate reactivity with nucleophiles but superior hydrolytic stability compared to sulfonyl chloride (-SO₂Cl), which reacts rapidly with water .

- Sulfonamide (-SO₂NH₂) : Common in pharmaceuticals (e.g., antibacterial agents) due to hydrogen-bonding capabilities and metabolic stability .

Biological Activity

5-Amino-2-methylbenzene-1-sulfonyl fluoride, also known by its CAS number 445-06-7, is a sulfonyl fluoride compound notable for its biological activity, particularly in enzyme inhibition. This article explores its biological properties, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

The compound features an amino group and a sulfonyl fluoride functional group attached to a methyl-substituted benzene ring. Its molecular structure can be represented as follows:

This structure allows for significant reactivity due to the presence of the sulfonyl fluoride moiety, which is known for forming covalent bonds with nucleophilic sites in proteins, particularly those containing serine or cysteine residues.

This compound acts primarily as a covalent inhibitor of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in studying enzyme kinetics and understanding metabolic pathways.

Key Enzyme Interactions

Research has demonstrated that sulfonyl fluorides can effectively inhibit various serine hydrolases. For instance, studies show that compounds like AM3506, which share structural similarities with this compound, have been used to explore enzyme binding sites and assess functionally important protein residues .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, making it a valuable tool in medicinal chemistry .

- Antitumor Activity : Some studies suggest potential antitumor properties due to its ability to modify protein functions through covalent bonding .

Case Studies

- Inhibition of Serine Hydrolases : A study demonstrated that this compound effectively inhibited serine hydrolases involved in lipid metabolism. The IC50 values indicated potent inhibition comparable to other known inhibitors .

- Fluorescent Probes : Researchers have utilized this compound as a fluorescent probe to study protein interactions in cellular environments, allowing for real-time monitoring of enzyme activities and interactions .

Applications

The unique properties of this compound make it applicable in various fields:

- Biochemical Research : It serves as a crucial reagent for studying enzyme mechanisms and protein interactions.

- Drug Development : Its ability to selectively inhibit enzymes positions it as a candidate for developing therapeutics targeting specific diseases .

- Chemical Biology : The compound is used to probe enzyme binding sites and assess the functional roles of specific protein residues .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-methylbenzene-1-sulfonyl fluoride | Contains bromine instead of amino | Additional halogen substitution |

| 2-Methoxy-5-methylbenzene-1-sulfonyl fluoride | Contains methoxy group | Different functional group leading to varied reactivity |

| This compound | Contains amino group | Distinct reactivity due to amino and sulfonyl groups |

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Amino-2-methylbenzene-1-sulfonyl fluoride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves sulfonation and fluorination steps. A common approach is the reaction of 5-amino-2-methylbenzenesulfonic acid with a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Optimization includes:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis of the sulfonyl fluoride group.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance fluorination efficiency.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

- Characterization : Confirm structure via H/F NMR (e.g., sulfonyl fluoride resonance at ~80–90 ppm in F NMR) and HPLC-MS .

Advanced: How do steric and electronic effects of the methyl and amino substituents influence the reactivity of the sulfonyl fluoride group?

Answer:

The methyl group at the 2-position introduces steric hindrance, potentially slowing nucleophilic attacks on the sulfonyl fluoride. The amino group at the 5-position is electron-donating, which may destabilize the sulfonyl fluoride via resonance effects, increasing its electrophilicity.

- Experimental Design : Compare reactivity with analogs (e.g., unsubstituted benzenesulfonyl fluorides) using kinetic studies (e.g., pseudo-first-order reactions with thiols or amines).

- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates. Computational modeling (DFT) can predict charge distribution and transition states .

Stability: What are the optimal storage conditions to prevent hydrolysis, and how can degradation be analytically monitored?

Answer:

Sulfonyl fluorides are prone to hydrolysis, forming sulfonic acids. Optimal Storage :

- Temperature : Store at –20°C in sealed, anhydrous vials.

- Solvent : Dissolve in dry DMSO or acetonitrile to minimize water contact.

- Monitoring :

Application: How is this compound utilized in chemical biology for covalent protein modification, and what experimental parameters are critical?

Answer:

The sulfonyl fluoride group reacts selectively with serine or tyrosine residues in proteins. Key Considerations :

- pH : Optimal reactivity occurs at pH 7–8 (mimics physiological conditions).

- Temperature : Room temperature or 4°C to balance reaction rate and protein stability.

- Quenching : Use excess β-mercaptoethanol or Tris buffer to terminate reactions.

- Validation : Confirm labeling via SDS-PAGE with fluorescent probes or LC-MS/MS for site identification.

Note : Surface adsorption effects (e.g., on glassware) may require pre-treatment with silanizing agents to reduce non-specific binding .

Data Contradiction: How can researchers resolve discrepancies in reported reaction yields when using different solvent systems?

Answer:

Conflicting yield data often arise from solvent polarity, dielectric constants, or trace water content. Methodological Approach :

- Design of Experiments (DOE) : Systematically vary solvents (e.g., DMF, THF, acetonitrile) and measure yields.

- Control Water Content : Use Karl Fischer titration to quantify trace water in solvents.

- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify solvent-dependent intermediates.

Example : Polar aprotic solvents (DMF) may enhance fluorination but accelerate hydrolysis if anhydrous conditions are not strictly maintained .

Advanced: What spectroscopic and computational methods are most effective for characterizing interactions of this compound with biomolecules?

Answer:

- Spectroscopy :

- Fluorescence Quenching : Measure changes in tryptophan fluorescence upon binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Computational :

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile fluorides.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Collect in sealed containers labeled for halogenated waste.

Reference : While specific toxicity data for this compound is limited, analogous sulfonyl fluorides are irritants and require similar precautions .

Advanced: How does the compound’s stability vary under UV light, and what photodegradation products form?

Answer:

Experimental Design :

- Light Exposure : Irradiate samples in a UV chamber (λ = 254 nm) and analyze at timed intervals.

- Degradation Products :

- Primary : Hydrolysis to 5-amino-2-methylbenzenesulfonic acid.

- Secondary : Photooxidation of the amino group to nitro or nitroso derivatives.

Analytics :

- LC-MS : Identify degradation products via molecular ion peaks.

- EPR Spectroscopy : Detect free radicals generated during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.